4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride

Physicochemical Profiling Lipophilicity Molecular Weight

Researchers requiring enhanced metabolic stability or steric modulation in lead optimization often face limited access to structurally unique sulfonyl chlorides. This compound addresses that gap with its gem-dimethyl, trifluoromethyl-substituted scaffold, offering a strategic solution for synthesizing sterically demanding sulfonamides and sulfonate esters. - Enables precise SAR studies by introducing a conformationally influential, lipophilic moiety. - Directly installs a property-enhancing group to improve membrane permeability and block metabolic soft spots. - Supplied with a minimum 95% purity, ensuring reliable performance in complex synthetic sequences.

Molecular Formula C6H10ClF3O2S
Molecular Weight 238.65
CAS No. 1783357-50-5
Cat. No. B2903281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride
CAS1783357-50-5
Molecular FormulaC6H10ClF3O2S
Molecular Weight238.65
Structural Identifiers
SMILESCC(C)(CCS(=O)(=O)Cl)C(F)(F)F
InChIInChI=1S/C6H10ClF3O2S/c1-5(2,6(8,9)10)3-4-13(7,11)12/h3-4H2,1-2H3
InChIKeyMNFZSHOTWMHPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride: Structural and Physicochemical Baseline


4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride (CAS 1783357-50-5) is a sulfonyl chloride compound with the molecular formula C6H10ClF3O2S and a molecular weight of 238.66 g/mol [1]. The compound's structure features a trifluoromethyl group and a gem-dimethyl group, which impart distinct steric and electronic characteristics relative to non-fluorinated or unbranched aliphatic sulfonyl chlorides [2]. It is a small molecule scaffold, typically supplied as a neat material with a stated minimum purity of 95% .

4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride: Generic Substitution Limitations


The combination of a terminal sulfonyl chloride group with a sterically hindered, fluorinated alkyl chain defines its unique physicochemical profile. This structure results in a calculated LogP value (a measure of lipophilicity) and molecular volume that differ significantly from simpler, linear, or non-fluorinated analogs [1]. Generic substitution with compounds like unsubstituted butane-1-sulfonyl chloride (MW 156.63, LogP ~0.5) or even 4,4,4-trifluorobutane-1-sulfonyl chloride (MW 210.60, lacking geminal dimethyl branching) would alter critical properties such as solubility, membrane permeability, and the steric environment around the electrophilic center, potentially leading to divergent reaction outcomes in complex synthetic sequences [2].

4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride: Quantitative Evidence


Molecular Weight and Lipophilicity Comparison

The presence of the trifluoromethyl and gem-dimethyl groups substantially increases the compound's molecular weight and lipophilicity compared to simpler alkyl sulfonyl chlorides. This can impact its behavior in biological systems and its solubility profile. The molecular weight of the target compound is 238.66 g/mol, while the non-fluorinated analog butane-1-sulfonyl chloride has a molecular weight of 156.63 g/mol [1]. The linear fluorinated analog, 4,4,4-trifluorobutane-1-sulfonyl chloride, has a molecular weight of 210.60 g/mol and a calculated LogP of approximately 2.98 [2].

Physicochemical Profiling Lipophilicity Molecular Weight

Steric Hindrance and Conformational Flexibility

The compound's gem-dimethyl group introduces significant steric bulk near the reactive sulfonyl chloride center. This feature differentiates it from 4,4,4-trifluorobutane-1-sulfonyl chloride (CAS 212190-25-5), which lacks this branching and is a linear chain [1]. The target compound possesses 3 rotatable bonds [2], which may influence conformational flexibility.

Synthetic Chemistry Steric Hindrance Structural Analysis

Supplier Purity Standard

The compound is commercially available from multiple vendors with a specified minimum purity of 95% . This specification is consistent across suppliers such as AKSci and Sigma-Aldrich (Enamine catalog) . This is a typical purity grade for a research chemical scaffold used in exploratory chemistry.

Quality Control Purity Specification Sourcing

Hazard Classification and Handling

The compound is classified for transport as UN 3261, Corrosive solid, acidic, organic, n.o.s., Packing Group II . This classification is standard for many sulfonyl chlorides due to their reactivity with moisture to form corrosive acids (HCl and sulfonic acid). Proper storage in a cool, dry place is recommended .

Safety Transportation Handling

4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride: Validated Applications


Synthesis of Sterically Hindered Sulfonamides and Sulfonates

The gem-dimethyl branching adjacent to the trifluoromethyl group makes this reagent ideal for synthesizing sulfonamides and sulfonate esters with increased steric bulk. This can be crucial for medicinal chemistry programs aiming to modulate target engagement by influencing ligand conformation or blocking metabolic soft spots. The increased steric hindrance can also be leveraged in asymmetric synthesis or to study structure-activity relationships (SAR) where subtle changes in molecular shape have profound biological effects [1].

Modulation of Physicochemical Properties in Lead Optimization

The compound's high fluorine content (three atoms) and increased molecular weight relative to simpler alkyl sulfonyl chlorides make it a valuable building block for improving the pharmacokinetic profile of drug candidates. Introducing this fluorinated, lipophilic moiety can enhance metabolic stability, increase membrane permeability, and reduce plasma protein binding, which are common goals in lead optimization. Its use as a sulfonyl chloride allows for direct installation of this property-enhancing group onto an amine or alcohol core [2].

Functionalization of Advanced Intermediates in Multi-Step Synthesis

As a versatile small molecule scaffold , this compound is suitable for late-stage functionalization of complex molecules where a reactive sulfonyl chloride handle is required. Its distinct physicochemical profile makes it a strategic choice when seeking to differentiate a new chemical entity from prior art. The sulfonyl chloride group can be used to introduce the trifluorinated dimethylbutane moiety as a protecting group, a prodrug element, or a pharmacophore.

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